molecular formula C18H16N2O3 B2506187 [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate CAS No. 728902-95-2

[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate

Cat. No. B2506187
CAS RN: 728902-95-2
M. Wt: 308.337
InChI Key: LRXGYRVWFPTFTA-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate is a compound that can be associated with the family of carbamates and benzoates, which are often explored for their potential applications in various fields such as medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical transformations. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart involves starting materials like 2-amino-4-(chloromethyl)thiazole and 2-amino-4-(chloromethyl)selenazole, respectively . Similarly, the synthesis of bicarbazole/cyanobenzene hybrid compounds includes the strategic placement of substituents to tune optoelectronic properties, which is achieved through a series of chemical reactions . These methods could potentially be adapted for the synthesis of [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a compound significantly influences its properties and potential applications. For example, the bicarbazole/cyanobenzene hybrids discussed in the papers have their HOMO and LUMO energy levels adjusted by changing substituents, which affects their optoelectronic properties . This suggests that the molecular structure of [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate, particularly the placement of the phenylethyl and cyanobenzoate groups, would be critical in determining its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of carbamates and related compounds is an area of interest due to their potential biological activity. The paper on thiazole and selenazole carbamates indicates that these compounds can inhibit leukemia cell proliferation and possess antifilarial activity . This implies that [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate could also be evaluated for similar biological activities, depending on its reactivity profile.

Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability are crucial for the practical application of a compound. The optoelectronic properties of the bicarbazole/cyanobenzene hybrids, including their triplet energy and singlet-triplet bandgaps, are tailored by substituent modification, which could be relevant for the design of OLED materials . These properties would need to be characterized for [(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate to assess its suitability for similar applications.

properties

IUPAC Name

[2-oxo-2-(2-phenylethylamino)ethyl] 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c19-12-15-6-8-16(9-7-15)18(22)23-13-17(21)20-11-10-14-4-2-1-3-5-14/h1-9H,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXGYRVWFPTFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate

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